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Compound of Interest

Compound Name: 2,4-Dinitrobenzoic acid

Cat. No.: B146820

Introduction: 2,4-Dinitrobenzoic acid (2,4-DNBA) is an important organic intermediate utilized
in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Its chemical behavior,
reactivity, and potential applications are dictated by its molecular structure, characterized by a
carboxylic acid group and two electron-withdrawing nitro groups on the benzene ring.
Theoretical and computational studies provide profound insights into the electronic structure,
vibrational properties, and reactivity of 2,4-DNBA, offering a predictive framework that
complements experimental findings. This guide details the theoretical approaches used to
study this molecule and presents key data relevant to researchers, scientists, and professionals
in drug development.

Physicochemical and Structural Properties

2,4-Dinitrobenzoic acid is a pale yellow crystalline solid.[2] Its fundamental properties are
summarized in the table below. The molecular structure consists of a benzene ring substituted
at positions 1, 2, and 4 by a carboxylic acid group and two nitro groups, respectively.
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Property Value Reference(s)
Molecular Formula C7HaN20s [2]
Molecular Weight 212.12 g/mol [2]
CAS Number 610-30-0 [2]
Melting Point 176-180 °C [2]
Appearance Pale yellow crystalline powder [2]
Solubility Soluble in dioxane (50 mg/mL)  [2]

ZIIGSRYPZWDGBT-
INChl Key [3]
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Quantum Chemical Studies: A Methodological
Overview

Density Functional Theory (DFT) is the most common computational method for investigating
the properties of nitroaromatic compounds. These calculations can predict molecular geometry,
vibrational frequencies, electronic properties, and reactivity with high accuracy.

Computational Protocol

A typical theoretical study on a molecule like 2,4-DNBA involves a multi-step computational
workflow. The process begins with geometry optimization to find the lowest energy structure,
followed by frequency calculations to confirm it is a true minimum and to predict vibrational
spectra. Finally, further calculations are performed on the optimized geometry to determine
electronic properties.

The most widely used approach for similar molecules employs the B3LYP (Becke, 3-parameter,
Lee—Yang—Parr) functional combined with a split-valence basis set, such as 6-311++G(d,p),
which provides a good balance between accuracy and computational cost.[4][5] Calculations
are typically performed using software packages like Gaussian.[6]
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Typical DFT Computational Workflow
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Caption: A standard workflow for DFT calculations on 2,4-Dinitrobenzoic acid.

Molecular Geometry
Geometry optimization calculations predict the most stable three-dimensional arrangement of

atoms by minimizing the energy of the molecule. The resulting bond lengths and angles can be
compared with experimental data from X-ray crystallography to validate the computational

method.

Note: While a comprehensive theoretical study providing optimized geometry for 2,4-
Dinitrobenzoic acid is not readily available in the cited literature, the following table presents
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DFT-calculated data for the closely related isomer, 3,5-Dinitrobenzoic acid, to serve as an
illustrative example of the data obtained from such studies.[7]

Parameter (3,5- Bond Length (A) - Parameter (3,5- Bond Angle (°) -
DNBA) DFT DNBA) DFT

C1-C7 1.503 C2-C1-C6 117.8

C7=08 1.214 C1-C7-08 125.1

C7-09 1.353 C1-C7-09 112.1

C3-N10 1.480 C2-C3-N10 118.8

N10=011 1.226 0O11-N10-012 124.0

N10=012 1.226 C4-C5-N13 118.8

C5-N13 1.480 014-N13-015 124.0

Vibrational Spectroscopy Analysis

Frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule.
Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching,
bending). These theoretical spectra are crucial for assigning the bands observed in
experimental spectra.

Note: The following table compares the calculated and experimental vibrational frequencies for
key functional groups of 3,5-Dinitrobenzoic acid, demonstrating the typical agreement between
theory and experiment.[7]
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Vibrational . .
. Calculated Freq. Experimental Freq. = Experimental Freq.
Assignment (3,5- ( ) ( 3 (ETIR) ( 3R )
cm- cm- cm- aman
DNBA)
O-H Stretch 3581 3450
C-H Stretch 3105, 3088 3107, 3089 3109, 3091
C=0 Stretch 1715 1715 1715
NO2z Asymmetric
1545, 1540 1547, 1541 1547, 1540
Stretch
NO2 Symmetric
1345, 1342 1347, 1344 1348, 1345
Stretch
C-O Stretch 1310 1308 1308
O-H In-plane Bend 1285 1285 1285

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital
(LUMO) are key indicators of a molecule's chemical reactivity.

« HOMO: Represents the ability to donate an electron (nucleophilicity).

o LUMO: Represents the ability to accept an electron (electrophilicity). The energy gap
between the HOMO and LUMO (AE = ELUMO — EHOMO) is a critical parameter that relates
to the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the
molecule is more reactive.

Note: The following electronic properties were calculated for 3,5-Dinitrobenzoic acid and are
presented as a representative example.[7]
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Parameter (3,5-DNBA) Value (eV)
EHOMO -8.45
ELUMO -4.21
Energy Gap (AE) 4.24

Natural Bond Orbital (NBO) and Molecular Electrostatic
Potential (MEP) Analysis

NBO analysis provides detailed insight into the charge distribution within the molecule,
revealing intramolecular charge transfer interactions and hyperconjugative effects that
contribute to its stability.[4] For dinitrobenzoic acids, significant charge transfer is expected from
the benzene ring to the electron-withdrawing nitro groups.

MEP analysis creates a color-coded map of the electrostatic potential on the molecule's
surface. This map visually identifies electron-rich (nucleophilic, typically colored red) and
electron-poor (electrophilic, typically colored blue) regions, predicting the sites for chemical
reactions. For 2,4-DNBA, the most negative potential (red) is expected around the oxygen
atoms of the carboxylic and nitro groups, while positive potential (blue) would be located
around the acidic hydrogen of the carboxyl group.

Experimental Protocols

Theoretical studies are often complemented by experimental work. Below are protocols
relevant to the synthesis and application of 2,4-DNBA.

Synthesis of 2,4-Dinitrobenzoyl Chloride

2,4-Dinitrobenzoic acid is a precursor for 2,4-dinitrobenzoyl chloride, a useful derivatizing
agent.[2] The synthesis is typically achieved by reacting the carboxylic acid with a chlorinating
agent like thionyl chloride (SOCI2) or phosphorus pentachloride (PCls).

Methodology:

o Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to
capture HCI and SOz byproducts), place 2,4-Dinitrobenzoic acid.
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Reagent Addition: Add an excess of thionyl chloride (SOCI2) to the flask.

Reaction: Gently heat the mixture under reflux until the evolution of gas ceases, indicating
the reaction is complete.

Purification: Remove the excess thionyl chloride by distillation under reduced pressure.

Isolation: The resulting crude 2,4-dinitrobenzoyl chloride can be purified by recrystallization

from an appropriate solvent (e.g., carbon tetrachloride or hexane).
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Caption: Experimental workflow for the synthesis of 2,4-dinitrobenzoyl chloride.

Spectrophotometric Determination of Diazepam

2,4-DNBA can be used as a reagent in the spectrophotometric determination of certain drugs,
such as diazepam.[3] The method is based on the formation of a colored Meisenheimer
complex.[3]

Methodology:

o Standard Solution Preparation: Prepare a stock solution of diazepam of a known
concentration in a suitable solvent. Prepare a solution of 2,4-Dinitrobenzoic acid in an
appropriate solvent.

o Reaction Mixture: In a series of volumetric flasks, add varying aliquots of the diazepam
standard solution.

o Complex Formation: To each flask, add a fixed volume of the 2,4-DNBA solution and an
alkaline medium (e.g., NaOH solution) to facilitate the Janovsky reaction.

o Measurement: Allow the color to develop for a specified time. Measure the absorbance of
each solution at the wavelength of maximum absorption (Amax), which is approximately 500
nm for the diazepam-DNBA complex.[3]

o Calibration: Plot a calibration curve of absorbance versus concentration. The concentration
of an unknown sample can then be determined using this curve.

Conclusion

Theoretical studies, primarily using DFT methods, provide a powerful lens for understanding
the fundamental properties of 2,4-Dinitrobenzoic acid. These computational approaches allow
for the accurate prediction of molecular geometry, vibrational spectra, and electronic
characteristics like the HOMO-LUMO gap. This information is invaluable for rationalizing the
molecule's reactivity, stability, and its utility as a versatile intermediate in organic synthesis and
as a reagent in analytical chemistry. The synergy between theoretical predictions and
experimental validation continues to be a cornerstone of modern chemical and pharmaceutical
research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b146820?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Comparison-of-selected-bond-lengths-A-and-bond-angles-of-investigated-compound-by_tbl2_371913943
https://www.thermofisher.com/order/catalog/product/A14536.14
https://www.thermofisher.com/order/catalog/product/A14536.14
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Dinitrobenzoic-acid
https://www.researchgate.net/publication/6950074_Molecular_Structures_of_Benzoic_Acid_and_2-Hydroxybenzoic_Acid_Obtained_by_Gas-Phase_Electron_Diffraction_and_Theoretical_Calculations
https://www.scbt.com/p/2-4-dinitrobenzoic-acid-610-30-0
https://www.researchgate.net/publication/301546783_FTIR_Laser_Raman_and_DFT_studies_of_3_5-dinitrobenzoic_acid
https://www.researchgate.net/publication/379636362_DFT_studies_on_structure_electronics_bonding_nature_NBO_analysis_thermodynamic_properties_molecular_docking_and_MM-GBSA_evaluation_of_4-methyl-3-2-4-nitrophenyl-13-dioxo-23-dihydro-1H-isoindole-5-amid
https://www.benchchem.com/product/b146820#theoretical-studies-on-2-4-dinitrobenzoic-acid
https://www.benchchem.com/product/b146820#theoretical-studies-on-2-4-dinitrobenzoic-acid
https://www.benchchem.com/product/b146820#theoretical-studies-on-2-4-dinitrobenzoic-acid
https://www.benchchem.com/product/b146820#theoretical-studies-on-2-4-dinitrobenzoic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b146820?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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